2,2-Dimethyl-3-(methylamino)propylamine dihydrochlorid CAS No. 1375474-73-9"

>

2,2-Dimethyl-3-(methylamino)propylamine dihydrochlorid CAS No. 1375474-73-9"

>

2,2-Dimethyl-3-(methylamino)propylamine dihydrochlorid

Übersicht

Beschreibung

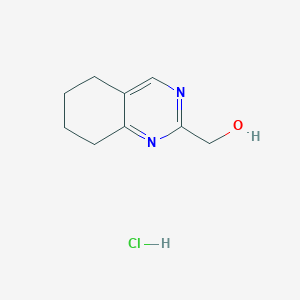

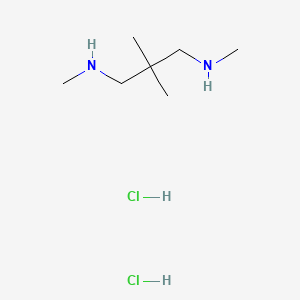

[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C7H20Cl2N2 and its molecular weight is 203.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymerforschung und Copolymerisation

2,2-Dimethyl-3-(methylamino)propylamine dihydrochlorid: wird im Bereich der Polymerforschung eingesetzt, insbesondere bei der Copolymerisation von aminhaltigen Monomeren. Diese Verbindung kann die Zusammensetzung und die Heterogenität der Zusammensetzung von Copolymeren, wenn sie mit Dodecyl-(meth)acrylat in Toluol kombiniert wird, signifikant beeinflussen . Die Fähigkeit dieses Amins, aufgrund von Wasserstoffbrückenbindungen Anordnungen mit unterschiedlicher Reaktivität zu bilden, macht es zu einem wertvollen Monomer für die Herstellung organo-löslicher (Meth)acrylsäure-Copolymere, die als Dispersionsviskositätsmodifikatoren für Schmieröle wirksam sind .

CO2-Abscheidung und Löslichkeitsstudien

Im Kontext der Umweltforschung, insbesondere für die CO2-Abscheidung aus Rauchgasen, wurde 2,2-Dimethyl-3-(methylamino)propylamine dihydrochlorid auf seine Löslichkeitseigenschaften hin untersucht. Dies ist ein Bereich von großem Interesse, da die Treibhausgasemissionen aus der Verbrennung fossiler Brennstoffe reduziert werden müssen. Diese Verbindung wird als potenzieller Bestandteil neuer Phasenwechsel-Lösungsmittelgemische für die CO2-Abscheidung betrachtet und bietet eine Alternative zu traditionellen Lösungsmitteln wie Monoethanolamin (MEA) .

Schmierstoffformulierung

Die Verbindung ist für den Einsatz in Schmierstoffformulierungen vorgeschlagen. Als Teil von höhermolekularen Alkyl-(meth)acrylsäure-Copolymeren dient es als wirksamer Dispergator und Viskositätsmodifikator. Diese Eigenschaften sind entscheidend für die Aufrechterhaltung der Leistung und Lebensdauer mechanischer Systeme, die auf Schmierung angewiesen sind .

Radikalische Polymerisation

Der Prozess der radikalischen Polymerisation unter Einbeziehung von 2,2-Dimethyl-3-(methylamino)propylamine dihydrochlorid ist eine weitere wichtige Anwendung. Die besondere Art der Copolymerisation mit n-Dodecylacrylat oder n-Dodecylmethacrylat unterstreicht die Rolle der Verbindung bei der Steuerung der Heterogenität der Zusammensetzung, die für die Entwicklung spezifischer Polymereigenschaften unerlässlich ist .

Chemische Absorptionsprozesse

Die Rolle dieser Verbindung in chemischen Absorptionsprozessen, insbesondere im Zusammenhang mit der CO2-Abscheidung, ist bemerkenswert. Ihre Löslichkeitseigenschaften in wässrigen Lösungen machen sie zu einem Kandidaten für die Erforschung neuer chemischer Absorptionsmethoden, die ein bewährter Ansatz zur Reduzierung von CO2-Emissionen sind .

Pharmazeutische Tests

Obwohl in den Suchergebnissen nicht direkt erwähnt, werden Verbindungen wie 2,2-Dimethyl-3-(methylamino)propylamine dihydrochlorid häufig in pharmazeutischen Tests als Referenzstandards verwendet. Sie bieten eine Grundlage, um die Genauigkeit und Zuverlässigkeit pharmazeutischer Produkte während der Entwicklungs- und Qualitätskontrollphase zu gewährleisten .

Wirkmechanismus

Target of Action

Amines, such as “2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride”, often interact with various biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the structure of the compound and the biological system in which it is introduced .

Mode of Action

The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds. The amine group (-NH2) can act as a base, accepting a proton and forming a bond with a complementary acidic site on the target .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on its target. For example, if the compound targets a receptor involved in a signaling pathway, it could potentially alter the signal transduction and subsequent cellular responses .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Amines are often basic and can be protonated, which may affect their absorption and distribution. Metabolism of amines often involves reactions such as oxidation, reduction, and conjugation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological target and pathway affected. This could range from changes in cellular metabolism to alterations in cell signaling and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the protonation state of amines can change with pH, which can affect their interaction with targets .

Biochemische Analyse

Biochemical Properties

2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the enzyme, thereby affecting its function .

Cellular Effects

The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering the production of proteins and other cellular components .

Molecular Mechanism

At the molecular level, 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects may be observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its overall effects on cellular function .

Subcellular Localization

The subcellular localization of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action .

Eigenschaften

IUPAC Name |

N,N',2,2-tetramethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-7(2,5-8-3)6-9-4;;/h8-9H,5-6H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBCUILZAISAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)CNC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)

![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)